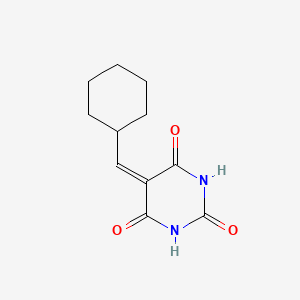
5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione, also known as CYC, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound possesses a unique structure that makes it a promising candidate for the development of novel drugs for various diseases. In
Wissenschaftliche Forschungsanwendungen
5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has also been investigated for its potential use as a therapeutic agent for diseases such as cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell types. 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione is its relatively low toxicity, making it a promising candidate for the development of novel drugs. However, 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione is also relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for research on 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione. One potential area of investigation is the development of novel drug formulations that improve the solubility and bioavailability of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione. Another potential direction is the investigation of the mechanism of action of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione, which could lead to the development of more targeted and effective therapies. Finally, the potential use of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione as a therapeutic agent for diseases such as cancer, diabetes, and Alzheimer's disease warrants further investigation.
Synthesemethoden
The synthesis of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione involves the reaction of cyclohexanone with urea and acetic anhydride in the presence of a catalyst, such as sulfuric acid. The resulting product is then treated with hydrochloric acid to yield 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione. The overall yield of this synthesis method is around 60%, making it a relatively efficient process for the production of 5-(Cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione.
Eigenschaften
IUPAC Name |
5-(cyclohexylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUDQORHJIUFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

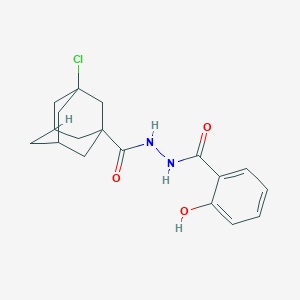
![[2-[(2-methylcyclohexyl)amino]-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452546.png)
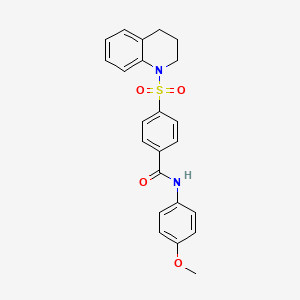
![2-[3-(4-Chlorophenyl)-5-(3-oxobutan-2-ylsulfanyl)-1,2,4-triazol-4-yl]acetic acid](/img/structure/B7452557.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B7452573.png)
![2-(4-acetylphenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7452587.png)
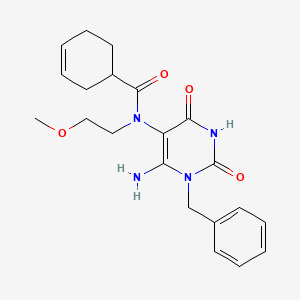
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-N-ethylbenzamide](/img/structure/B7452612.png)
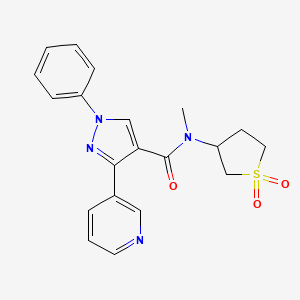
![4-(4-methoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B7452635.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-ethyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7452648.png)
![[2-Oxo-1-phenyl-2-[3-(trifluoromethyl)anilino]ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7452651.png)
![[2-(3-Methylpiperidin-1-yl)-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7452656.png)